

## An In-depth Technical Guide to the Chemical Structure and Activity of GW7845

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Core Chemical Structure and Identifiers**

**GW7845** is a synthetic, non-thiazolidinedione, L-tyrosine derivative that has been identified as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARy).[1][2] Its chemical structure is characterized by a central tyrosine scaffold, which distinguishes it from the thiazolidinedione (TZD) class of PPARy agonists.

The systematic IUPAC name for **GW7845** is (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid.[1][2] Key chemical identifiers and properties are summarized in the table below for quick reference.

| Identifier        | Value                                                           |  |  |
|-------------------|-----------------------------------------------------------------|--|--|
| CAS Number        | 196809-22-0[1][2]                                               |  |  |
| Molecular Formula | C29H28N2O6[1][2]                                                |  |  |
| Molecular Weight  | 500.55 g/mol [1][2]                                             |  |  |
| SMILES            | Cc1c(CCOc2ccc(cc2)CINVALID-LINK Nc3ccccc3C(=O)OC)nc(-c4cccc4)o1 |  |  |
| InChI Key         | KEGOAFNIGUBYHZ-SANMLTNESA-N[1][2]                               |  |  |



### **Quantitative Biological Activity**

**GW7845** demonstrates high affinity and potent activation of PPARy, leading to its effects on gene expression and subsequent physiological responses. The compound's activity has been quantified in various in vitro assays, highlighting its potential as a selective modulator of PPARy.

| Assay Type                           | Target                                       | Cell Line | Value        | Reference |
|--------------------------------------|----------------------------------------------|-----------|--------------|-----------|
| Functional<br>Activity (EC50)        | Human PPARy                                  | CV-1      | 0.71 nM[1]   | [1]       |
| Inhibitor<br>Constant (Ki)           | Human PPARy                                  | -         | 3.7 nM[3][4] | [3][4]    |
| Calcium Channel<br>Inhibition (IC50) | Voltage-<br>Dependent<br>Calcium<br>Channels | -         | 3 μM[1]      | [1]       |

## Experimental Protocols Synthesis of [11C]-Labeled GW7845

A method for the synthesis of a positron-emitting isotopologue of **GW7845**, [11C]**GW7845**, has been described for use in positron emission tomography (PET) imaging studies to investigate its in vivo distribution and target engagement.[3] This multi-step synthesis provides a framework for the chemical manipulation of the **GW7845** scaffold.

Starting Material: (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (referred to as compound 1).[3]

Step 1: Protection of the Carboxylic Acid The carboxylic acid moiety of the starting material is protected by treatment with N,N-dimethylformamide di-tert-butyl acetal to yield the tert-butyl ester derivative (compound 2).[3]

Step 2: Hydrolysis of the Methyl Ester The carbomethoxy group of compound 2 is hydrolyzed to produce the corresponding benzoic acid (compound 3), which serves as the immediate



precursor for radiolabeling.[3]

Step 3: Radiolabeling with [11C]-Methyl Iodide The benzoic acid precursor (compound 3) is treated with [11C]-methyl iodide. The [11C]methyl group is incorporated to form the methyl ester, yielding [11C]GW7845.[3]

Step 4: Purification The final radiolabeled product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[3]

#### In Vivo Evaluation of Anticarcinogenic Activity

The efficacy of **GW7845** in inhibiting mammary carcinogenesis was evaluated in a rat model. This protocol outlines the experimental design for assessing the in vivo activity of the compound.[5]

Animal Model: Female Sprague-Dawley rats.[5]

Carcinogen Induction: A single intraperitoneal (i.p.) injection of N-nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight is administered to induce mammary tumors.[5]

Treatment Regimen: One week following carcinogen administration, rats are placed on a diet containing **GW7845** at concentrations of either 30 mg/kg or 60 mg/kg of the diet. The treatment is continued for a duration of two months.[5]

Endpoint Analysis: At the conclusion of the study, tumor incidence, number, and weight are measured and compared between the control and **GW7845**-treated groups to determine the compound's inhibitory effect on tumor development.[5]

#### **Signaling Pathways and Mechanism of Action**

As a PPARy agonist, **GW7845** exerts its biological effects primarily through the modulation of gene expression. The activation of PPARy by **GW7845** initiates a cascade of molecular events that influence various cellular processes, including adipogenesis, lipid metabolism, and inflammation.

### **Classical PPARy Signaling Pathway (Transactivation)**



Upon binding to **GW7845**, PPARy undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARy-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.



Click to download full resolution via product page

Classical PPARy Transactivation Pathway

#### **Anti-Inflammatory Signaling (Transrepression)**

**GW7845** can also exert anti-inflammatory effects through a mechanism known as transrepression. In this pathway, ligand-activated PPARy does not directly bind to DNA but instead interferes with the activity of other pro-inflammatory transcription factors, such as NF- kB and AP-1. This interference prevents the transcription of inflammatory genes.





Click to download full resolution via product page

PPARy-Mediated Transrepression of NF-кВ



Check Availability & Friends

# Experimental Workflow: In Vivo Anticarcinogenesis Study

The following diagram illustrates the logical flow of an in vivo experiment designed to evaluate the efficacy of **GW7845** as a cancer chemopreventive agent.





Click to download full resolution via product page

Workflow for In Vivo Anticarcinogenesis Study



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma),
   GW7845, inhibits rat mammary carcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Activity of GW7845]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672479#chemical-structure-of-gw7845]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com